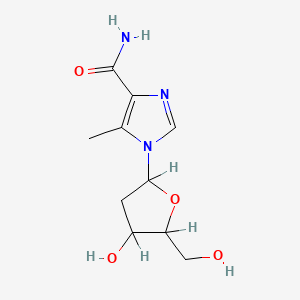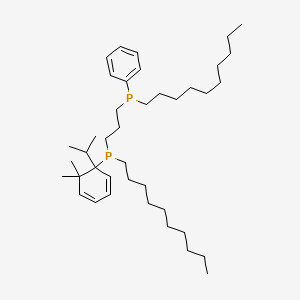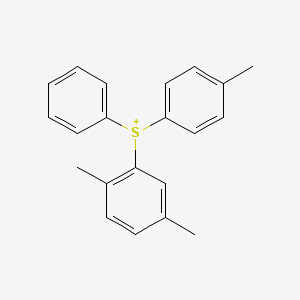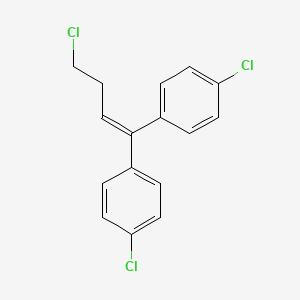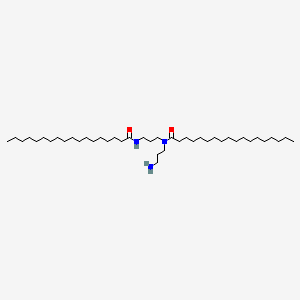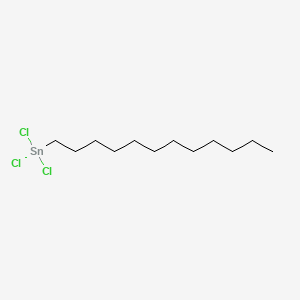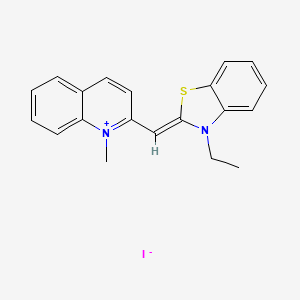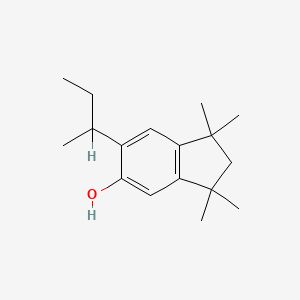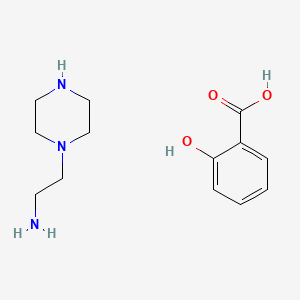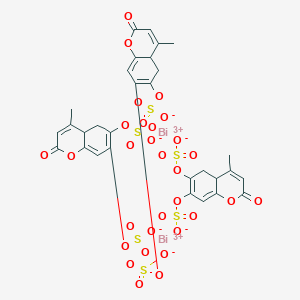
dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is a complex organobismuth compound It features a bismuth core coordinated with a chromenyl sulfate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate typically involves the reaction of bismuth salts with chromenyl sulfate derivatives. One common method includes the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with sulfonyl chlorides in the presence of a base such as triethylamine in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
化学反应分析
Types of Reactions
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its oxidation state and potentially leading to the formation of different bismuth oxides.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce a variety of organobismuth compounds with different ligands.
科学研究应用
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and potential therapeutic applications.
Industry: Its stability and reactivity make it suitable for various industrial applications, including catalysis and materials science.
作用机制
The mechanism by which dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The bismuth center can coordinate with various biological molecules, disrupting their normal function and leading to therapeutic effects. The chromenyl sulfate ligand also plays a role in modulating the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
Bismuth (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulfate: This compound shares a similar chromenyl structure but differs in its coordination environment and reactivity.
Triorganylbismuth Compounds: These compounds feature three organic ligands coordinated to the bismuth center and are used in various synthetic applications.
Uniqueness
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is unique due to its specific combination of a bismuth core with a chromenyl sulfate ligand. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
10042-50-9 |
|---|---|
分子式 |
C30H24Bi2O30S6 |
分子量 |
1474.9 g/mol |
IUPAC 名称 |
dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate |
InChI |
InChI=1S/3C10H10O10S2.2Bi/c3*1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h3*2,4,6H,3H2,1H3,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6 |
InChI 键 |
XOOIDECCVQXLRL-UHFFFAOYSA-H |
规范 SMILES |
CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Bi+3].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


